molecular formula C19H25NO2 B12618807 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one CAS No. 914934-17-1

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one

Cat. No.: B12618807
CAS No.: 914934-17-1
M. Wt: 299.4 g/mol
InChI Key: IDAWXBJSSAYJGE-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one is an organic compound with a complex structure that includes a pyridinone core substituted with ethyl, hexylphenyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-ethyl-3-hydroxy-4-pyridone.

    Substitution Reactions:

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridinone core.

    Substitution: The ethyl or hexylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated pyridinone derivative.

Scientific Research Applications

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridinone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-hydroxy-4-pyridone: Lacks the hexylphenyl group but has a similar pyridinone core.

    4-Hexyl-3-hydroxyphenol: Contains a hexylphenyl group but lacks the pyridinone core.

    2-Ethyl-4-pyridone: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the hexylphenyl group enhances its hydrophobicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications.

Biological Activity

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one, with the CAS number 914934-17-1, is a compound belonging to the class of hydroxypyridinones. This compound has garnered attention due to its potential biological activities, particularly in the context of iron chelation and enzyme inhibition. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C19H25NO2, with a molecular weight of 299.407 g/mol. It features a logP value of 4.228, indicating its lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Iron Chelation

One of the significant biological activities of this compound is its role as an iron chelator. Compounds in the hydroxypyridinone class have been studied for their ability to bind iron ions effectively, which can be beneficial in conditions characterized by iron overload, such as hemochromatosis and thalassemia.

A study highlighted that related 3-hydroxypyridin-4-ones exhibit enhanced pFe(3+) values, indicating strong iron-binding capabilities . The introduction of various substituents on the pyridinone structure can significantly affect their chelation properties. For instance, modifications that increase lipophilicity may enhance cellular uptake and efficacy in vivo.

Enzyme Inhibition

This compound may also exhibit inhibitory effects on specific enzymes. Research has shown that compounds with similar structures can act as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in various physiological processes, including neurotransmission and acid-base balance .

The inhibitory potency against AChE is particularly noteworthy, as AChE inhibitors are essential in treating neurodegenerative diseases such as Alzheimer's disease. For example, related compounds have demonstrated Ki values in the nanomolar range, indicating strong inhibition .

Case Study 1: Iron Chelation Efficacy

In a controlled study using a rat model loaded with iron, the efficacy of this compound was evaluated against established chelators like Deferiprone. The results indicated that this compound facilitated significant iron excretion through bile, showcasing its potential therapeutic application in managing iron overload disorders .

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of hydroxypyridinones on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and improve cell viability by inhibiting AChE activity and reducing oxidative damage markers. This positions this compound as a candidate for further research in neuroprotection .

Data Summary

Property Value
Molecular FormulaC19H25NO2
Molecular Weight299.407 g/mol
LogP4.228
Iron Chelation PotentialHigh
AChE Inhibition KiNanomolar range

Properties

CAS No.

914934-17-1

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

2-ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4-one

InChI

InChI=1S/C19H25NO2/c1-3-5-6-7-8-15-9-11-16(12-10-15)20-14-13-18(21)19(22)17(20)4-2/h9-14,22H,3-8H2,1-2H3

InChI Key

IDAWXBJSSAYJGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N2C=CC(=O)C(=C2CC)O

Origin of Product

United States

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